molecular formula C16H15N3OS B2486716 1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone CAS No. 305861-12-5

1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone

Cat. No.: B2486716
CAS No.: 305861-12-5
M. Wt: 297.38
InChI Key: MOPVCASHNJLMTM-UHFFFAOYSA-N
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Description

Benzotriazole is a heterocyclic compound with the formula C6H5N3. It consists of a benzene ring fused to a triazole ring. This aromatic compound is colorless and polar and can be used in various fields such as industry, photography, and agriculture due to its corrosion inhibition properties .


Synthesis Analysis

Benzotriazoles can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of N,N-dimethylformamide/sulfur .


Molecular Structure Analysis

The molecular structure of benzotriazole consists of a fused ring system, with a five-membered nitrogenous triazole ring fused to a six-membered benzene ring .


Chemical Reactions Analysis

Benzotriazoles are known to undergo various chemical reactions. For instance, they can couple with aromatic diazonium salts to yield arylhydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzotriazole is a polar compound due to the presence of nitrogen in the triazole ring .

Safety and Hazards

As with any chemical compound, handling “1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone” should be done with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety and handling information .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-3-(4-methylphenyl)sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-12-6-8-14(9-7-12)21-11-13(20)10-19-16-5-3-2-4-15(16)17-18-19/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPVCASHNJLMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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